methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the condensation of 3-(phenylsulfanyl)propanoic acid with 2-aminobenzenesulfonamide under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles.
Scientific Research Applications
Methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its targets, while the phenylsulfanyl group can modulate its overall reactivity . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate
- Methyl [2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of sulfamoyl and phenylsulfanyl groups in methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate sets it apart from other benzothiazole derivatives, potentially offering distinct advantages in its applications .
Properties
IUPAC Name |
methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-27-18(24)12-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)9-10-28-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKFBWTHUGCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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